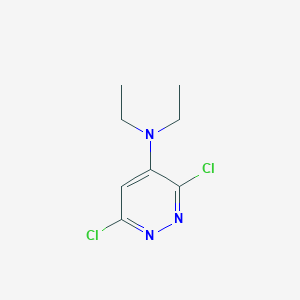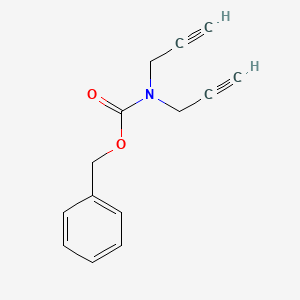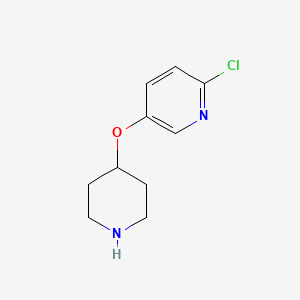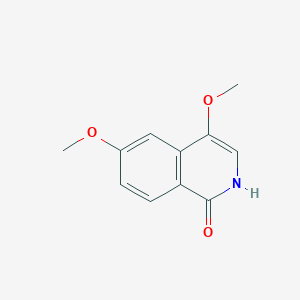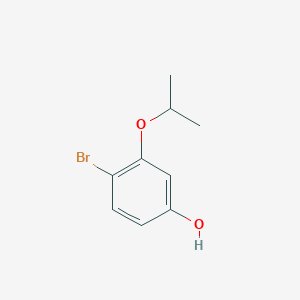
4-BROMO-3-(PROPAN-2-YLOXY)PHENOL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-BROMO-3-(PROPAN-2-YLOXY)PHENOL is an organic compound with the molecular formula C9H11BrO2 It is a brominated phenol derivative, characterized by the presence of a bromine atom at the fourth position and an isopropoxy group at the third position on the phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-BROMO-3-(PROPAN-2-YLOXY)PHENOL typically involves the bromination of 3-isopropoxyphenol. One common method includes the use of bromine in the presence of a solvent like carbon disulfide or glacial acetic acid. The reaction is carried out under controlled temperatures to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, often involving continuous monitoring and adjustment of temperature, solvent concentration, and bromine feed rate.
Análisis De Reacciones Químicas
Types of Reactions: 4-BROMO-3-(PROPAN-2-YLOXY)PHENOL can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding phenol.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Formation of various substituted phenols.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of 3-isopropoxyphenol.
Aplicaciones Científicas De Investigación
4-BROMO-3-(PROPAN-2-YLOXY)PHENOL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-BROMO-3-(PROPAN-2-YLOXY)PHENOL involves its interaction with various molecular targets. The bromine atom and phenolic group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact pathways and targets are subject to ongoing research.
Comparación Con Compuestos Similares
4-Bromophenol: Similar structure but lacks the isopropoxy group.
3-Isopropoxyphenol: Similar structure but lacks the bromine atom.
4-Bromo-2-isopropoxyphenol: Similar structure with different substitution pattern.
Uniqueness: 4-BROMO-3-(PROPAN-2-YLOXY)PHENOL is unique due to the specific positioning of the bromine and isopropoxy groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Propiedades
Fórmula molecular |
C9H11BrO2 |
|---|---|
Peso molecular |
231.09 g/mol |
Nombre IUPAC |
4-bromo-3-propan-2-yloxyphenol |
InChI |
InChI=1S/C9H11BrO2/c1-6(2)12-9-5-7(11)3-4-8(9)10/h3-6,11H,1-2H3 |
Clave InChI |
QNAJTQPJMSCCBO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=CC(=C1)O)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

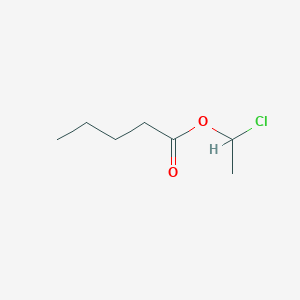
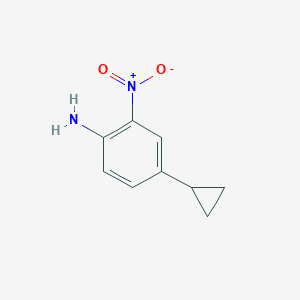
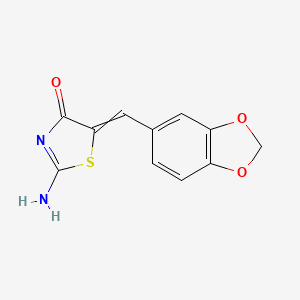

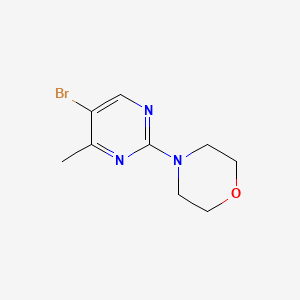
![4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-fluoroaniline](/img/structure/B8658226.png)

